Cas no 57-64-7 (Physostigmine Salicylate)

フィゾスチグミンサリチル酸塩(Physostigmine Salicylate)は、コリンエステラーゼ阻害剤として知られる有機化合物です。主に緑内障や抗コリン薬中毒の治療に用いられ、アセチルコリンの分解を抑制することで神経伝達を促進します。水溶性が高く、生体利用率に優れるため、迅速な効果が期待できる点が特徴です。また、サリチル酸塩としての安定性により、製剤化の際の保存性が向上しています。眼科領域では瞳孔収縮作用を活かした応用も可能です。ただし、用量管理が重要であり、専門的な知識に基づいた使用が求められます。

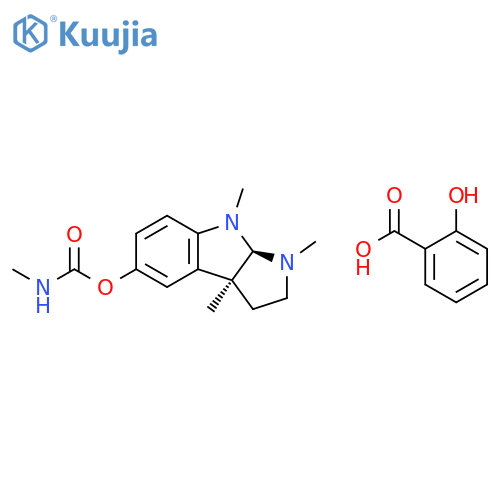

Physostigmine Salicylate structure

商品名:Physostigmine Salicylate

CAS番号:57-64-7

MF:C22H27N3O5

メガワット:413.46688580513

MDL:MFCD00135659

CID:368814

Physostigmine Salicylate 化学的及び物理的性質

名前と識別子

-

- Physostigmine Salicylate

- Eserine salicylate

- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate,2-hydroxybenzoic acid

- ESERINE SALICYLATE SALT

- ESERINE SALICYLATE(RG)

- PHYSOSTIGMINE SALICYLATE (1:1)

-

- MDL: MFCD00135659

計算された属性

- せいみつぶんしりょう: 413.19500

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 535

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 8

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- ゆうかいてん: 181-183 °C

- PSA: 102.34000

- LogP: 3.25810

- マーカー: 7384

Physostigmine Salicylate セキュリティ情報

Physostigmine Salicylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Physostigmine Salicylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-50 mg |

Physostigmine Salicylate |

57-64-7 | 100% | 50mg |

¥1857.00 | 2023-03-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-200 mg |

Physostigmine Salicylate |

57-64-7 | 100.00% | 200mg |

¥3987.00 | 2022-04-26 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-25mg |

dTRIM24 |

57-64-7 | >98% | 25mg |

¥1178.0 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB44912-0.25g |

Physostigmine Salicylate |

57-64-7 | 97% | 0.25g |

¥3107 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | P398510-50mg |

Physostigmine salicylate European Pharmacopoeia (EP) Reference Standard |

57-64-7 | 50mg |

¥3120.00 | 2023-03-10 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y44005-10mg |

Physostigmine salicylate |

57-64-7 | 99% | 10mg |

¥798.0 | 2023-09-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T0130-5mg |

o,p'-DDT |

57-64-7 | >98% | 5mg |

¥417.0 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-100 mg |

Physostigmine Salicylate |

57-64-7 | 100% | 100MG |

¥2667.00 | 2023-03-10 | |

| ChemScence | CS-0013051-10mg |

Physostigmine (salicylate) |

57-64-7 | ≥99.00% | 10mg |

$80.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0130-5 mg |

Physostigmine Salicylate |

57-64-7 | 100% | 5mg |

¥417.00 | 2023-03-10 |

Physostigmine Salicylate 関連文献

-

1. Synthesis and characterization of high-nuclearity osmium–platinum cluster compounds. The molecular structures of [Os6Pt2(CO)16(C8H12)2] and [Os6Pt2(CO)16(C8H12){P(OMe)3}2](C8H12= cyclo-octa-1,5-diene)Christians Couture,David H. Farrar J. Chem. Soc. Dalton Trans. 1986 1395

-

Yon-Suk Kim,Eun-Kyung Kim,Jin-Woo Hwang,Il-Bok Seo,Jae-Hyuk Jang,Sangkeun Son,Jae-Hyun Jeong,Sang-Ho Moon,Byong-Tae Jeon,Pyo-Jam Park Food Funct. 2016 7 1689

-

Christopher M. Timperley,Mike Bird,Christopher Green,Matthew E. Price,John E. Chad,Simon R. Turner,John E. H. Tattersall Med. Chem. Commun. 2012 3 352

57-64-7 (Physostigmine Salicylate) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57-64-7)Physostigmine Salicylate

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg

価格 ($):176.0/288.0/577.0/928.0